molecular formula C12H10N2O B11700221 N-phenyl-1-pyridin-4-ylmethanimine oxide

N-phenyl-1-pyridin-4-ylmethanimine oxide

Cat. No.: B11700221
M. Wt: 198.22 g/mol
InChI Key: LJAZWXXSTFVHRG-UVTDQMKNSA-N
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Description

N-phenyl-1-pyridin-4-ylmethanimine oxide is a chemical compound that belongs to the class of pyridine N-oxides These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide typically involves the oxidation of N-phenyl-1-pyridin-4-ylmethanimine. Common oxidizing agents used in this process include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is usually carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to be an efficient and green method for producing pyridine N-oxides .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-pyridin-4-ylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The compound can participate in substitution reactions, where the phenyl or pyridine ring is modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium percarbonate, and UHP are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher-order N-oxides, while reduction reactions revert the compound to its parent amine form.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine N-oxide
  • 2-Methoxypyridine N-oxide
  • 4-Methoxypyridine N-oxide
  • 4-Pyridone

Uniqueness

N-phenyl-1-pyridin-4-ylmethanimine oxide is unique due to its specific structural features, which include the phenyl group attached to the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other pyridine N-oxides

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-phenyl-1-pyridin-4-ylmethanimine oxide

InChI

InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10-

InChI Key

LJAZWXXSTFVHRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-]

Origin of Product

United States

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